

Introduction: The Azetidine Ring in Modern Drug Discovery

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Compound of Interest

Compound Name: 1-Methylazetidin-3-amine

Cat. No.: B1370097

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In the landscape of medicinal chemistry, small, saturated heterocycles are invaluable building blocks for crafting novel therapeutics. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, has emerged as a particularly advantageous scaffold. Its strained ring system imparts unique conformational rigidity and vectorial properties, allowing for precise exit vector control in molecular design. **1-Methylazetidin-3-amine**, with the CAS number 959957-92-7, is a prime example of such a building block. It features a tertiary amine within the ring and a primary amine substituent, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

1-Methylazetidin-3-amine is typically a colorless to pale yellow liquid under standard conditions. Its dual amine functionalities contribute to its solubility in polar solvents. The presence of both a primary and a tertiary amine makes it a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research.

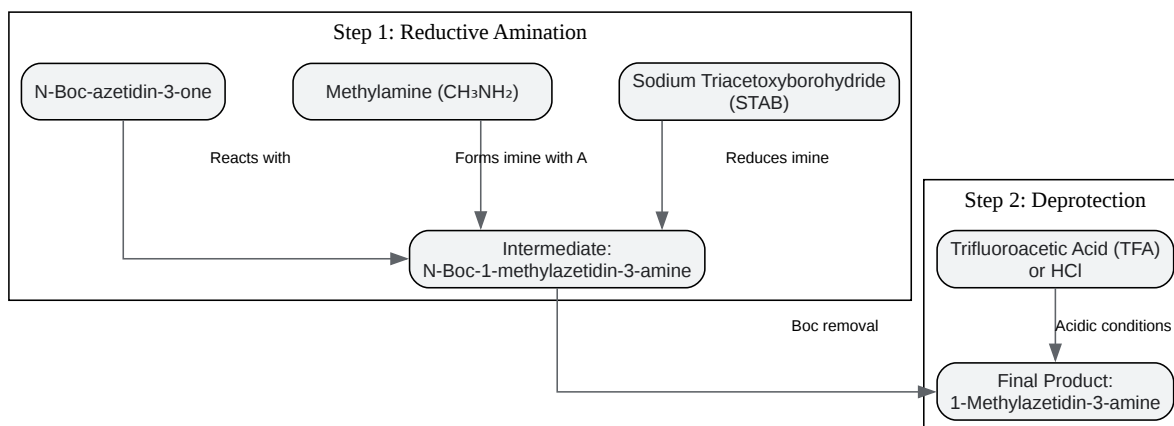
Property	Value	Source(s)
CAS Number	959957-92-7	
Molecular Formula	C ₄ H ₁₀ N ₂	
Molecular Weight	86.14 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	84.2 ± 8.0 °C (Predicted)	
Density	0.961 ± 0.06 g/cm ³ (Predicted)	
Purity	Typically ≥95% - 97%	
Storage	Refrigerator, under inert gas (Nitrogen or Argon) at 2–8 °C	
InChI Key	BIWZYRJXBPPLA-UHFFFAOYSA-N	
SMILES	CN1CC(C1)N	

Synthesis Methodologies: A Scientist's Perspective

The synthesis of functionalized azetidines is an active area of research, with scalability and efficiency being critical for their use as building blocks. While specific large-scale protocols for **1-Methylazetidin-3-amine** are not always public, established methods for related 3-aminoazetidines can be adapted. A highly effective and common strategy involves the reductive amination of an N-protected azetidin-3-one precursor.

Logical Flow of a Common Synthetic Route

The following diagram illustrates a logical workflow for synthesizing **1-Methylazetidin-3-amine**, starting from a commercially available precursor.



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Caption: Synthetic workflow for **1-Methylazetidin-3-amine**.

Protocol: Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize **1-Methylazetidin-3-amine** from N-Boc-azetidin-3-one.

Step 1: Reductive Amination

- To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 equiv., typically as a solution in THF or ethanol).
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

- Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones and aldehydes than sodium borohydride, reducing the likelihood of side reactions and allowing for a one-pot procedure where the imine is reduced in situ.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-**1-methylazetidin-3-amine**.

Step 2: Boc Deprotection

- Dissolve the crude product from Step 1 in DCM.
- Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
- Concentrate the mixture under reduced pressure to remove the solvent and excess acid.
- The resulting salt can be neutralized with a base (e.g., NaOH, NaHCO₃) and extracted into an organic solvent, or purified as the salt form (e.g., dihydrochloride).

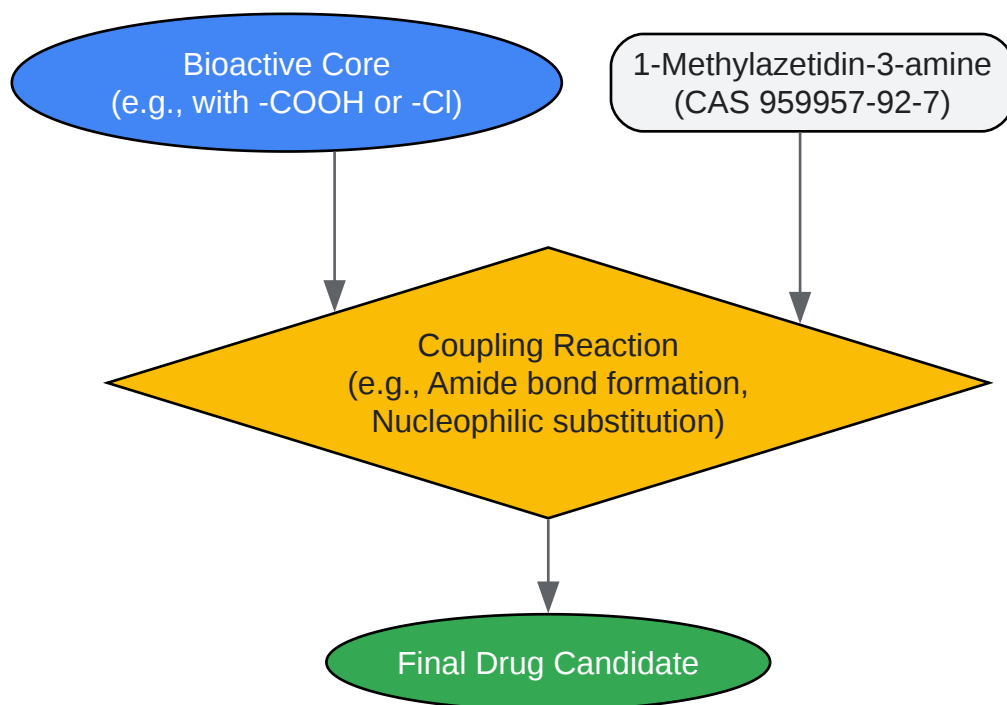
Applications in Drug Discovery and Development

1-Methylazetidin-3-amine serves as a valuable building block, often used to introduce a small, polar, and conformationally restricted moiety into a drug candidate. This can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

- **Improving Physicochemical Properties:** The azetidine scaffold can enhance aqueous solubility and reduce the lipophilicity of a molecule, which is often beneficial for oral bioavailability.
- **Metabolic Stability:** The N-methyl group prevents N-dealkylation metabolism that might occur with an unsubstituted azetidine, while the strained ring can be more stable to certain metabolic enzymes compared to more flexible aliphatic amines.
- **Scaffold for Bioisosteric Replacement:** It can act as a bioisostere for other groups, such as piperidine or pyrrolidine rings, offering a different vector and conformational profile.
- **Protein Degradation Building Blocks:** This molecule is explicitly listed as a building block for protein degraders, highlighting its utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

Conceptual Incorporation into a Bioactive Scaffold

The diagram below illustrates how **1-Methylazetidin-3-amine** can be coupled to a core structure, a common step in fragment-based drug design or lead optimization.



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Caption: Coupling **1-Methylazetidin-3-amine** to a core scaffold.

Chemical Reactivity and Handling

The molecule possesses two nitrogen atoms with different reactivity profiles.

- **Primary Amine (-NH₂):** This group is nucleophilic and basic. It readily participates in standard amine reactions such as:
 - **Acylation:** Reaction with acid chlorides or anhydrides to form amides.
 - **Alkylation:** Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.
 - **Reductive Amination:** Reaction with aldehydes or ketones to form secondary amines.
- **Tertiary Amine (Ring Nitrogen):** This nitrogen is less nucleophilic due to steric hindrance but is still basic. It can be protonated to form a salt or quaternized with potent alkylating agents.

Handling and Storage:

- **Storage:** Store in a refrigerator (2-8 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation.
- **Handling:** Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes.

Safety and Toxicology Profile

1-Methylazetidin-3-amine is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant nature.

Hazard Type	GHS Classification and Statements
Pictograms	Danger
Hazard Statements	H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.**P

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